molecular formula C11H18N2O3 B8108797 ((2R,3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-2-yl)(morpholino)methanone

((2R,3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-2-yl)(morpholino)methanone

Cat. No.: B8108797
M. Wt: 226.27 g/mol
InChI Key: HGHDFPDIFAHECQ-OPRDCNLKSA-N
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Description

((2R,3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-2-yl)(morpholino)methanone: is a complex organic compound featuring a unique combination of a hexahydro-furo-pyrrol ring and a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-2-yl)(morpholino)methanone typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor to form the hexahydro-furo-pyrrol ring, followed by the introduction of the morpholino group through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

((2R,3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-2-yl)(morpholino)methanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the morpholino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

((2R,3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-2-yl)(morpholino)methanone: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ((2R,3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-2-yl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

((2R,3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-2-yl)(morpholino)methanone: can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.

    Morpholine derivatives: Compounds containing the morpholine group, which are known for their diverse pharmacological properties.

The uniqueness of This compound lies in its combined structural features, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[(2R,3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrol-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c14-11(13-3-5-15-6-4-13)10-7-8-9(16-10)1-2-12-8/h8-10,12H,1-7H2/t8-,9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHDFPDIFAHECQ-OPRDCNLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1OC(C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]2[C@@H]1O[C@H](C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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